molecular formula C23H22N2O4 B11107777 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B11107777
M. Wt: 390.4 g/mol
InChI Key: HZIULHQNUKYCRE-LFVJCYFKSA-N
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Description

N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with a molecular formula of C20H20N2O3 This compound is characterized by the presence of a hydrazide group, a methylene bridge, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl): Another compound with a similar phenyl ring structure but different substituents.

Uniqueness

N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C23H22N2O4/c1-28-20-14-13-17(15-21(20)29-2)16-24-25-22(26)23(27,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,27H,1-2H3,(H,25,26)/b24-16+

InChI Key

HZIULHQNUKYCRE-LFVJCYFKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC

Origin of Product

United States

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